1,1-Di-tert-butylpyrrolidin-1-ium iodide
Description
1,1-Di-tert-butylpyrrolidin-1-ium iodide is a quaternary ammonium salt belonging to the pyrrolidinium iodide family. Its structure features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted with two bulky tert-butyl groups on the nitrogen atom, paired with an iodide counterion. This compound is part of a broader class of ionic liquids and phase-transfer catalysts, where the steric and electronic effects of substituents significantly influence physicochemical properties such as melting point, solubility, and thermal stability.
Properties
CAS No. |
105938-89-4 |
|---|---|
Molecular Formula |
C12H26IN |
Molecular Weight |
311.25 g/mol |
IUPAC Name |
1,1-ditert-butylpyrrolidin-1-ium;iodide |
InChI |
InChI=1S/C12H26N.HI/c1-11(2,3)13(12(4,5)6)9-7-8-10-13;/h7-10H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
FQIPYISKSIFSFO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[N+]1(CCCC1)C(C)(C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Di-tert-butylpyrrolidin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1,1-di-tert-butylpyrrolidine with an alkylating agent such as methyl iodide. The reaction is usually carried out in an aprotic solvent like acetonitrile or tetrahydrofuran (THF) under reflux conditions. The reaction proceeds as follows:
[ \text{1,1-Di-tert-butylpyrrolidine} + \text{Methyl iodide} \rightarrow \text{1,1-Di-tert-butylpyrrolidin-1-ium iodide} ]
Industrial Production Methods
Industrial production of 1,1-Di-tert-butylpyrrolidin-1-ium iodide typically involves large-scale quaternization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Di-tert-butylpyrrolidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Complexation Reactions: The nitrogen atom in the pyrrolidine ring can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in polar solvents like water or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 1,1-di-tert-butylpyrrolidin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Formation of reduced derivatives, although these reactions are less common.
Scientific Research Applications
1,1-Di-tert-butylpyrrolidin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of ion transport and membrane permeability due to its ability to form ion pairs.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Di-tert-butylpyrrolidin-1-ium iodide primarily involves its ability to form stable ion pairs and complexes. The quaternary ammonium structure allows it to interact with various molecular targets, including metal ions and biological membranes. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis, ion transport studies, and drug delivery applications.
Comparison with Similar Compounds
Pyrrolidinium Iodides
- 1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide (from ): Substituents: Methyl and propyl groups on the nitrogen atom. Properties: Exhibits ionic liquid behavior with low melting points and high thermal stability. The propyl group enhances hydrophobicity compared to methyl-substituted analogs .
Pyridinium Iodides
- 4-tert-Butyl-1-methylpyridinium iodide (): Substituents: Aromatic pyridinium core with tert-butyl and methyl groups. Properties: The aromatic system confers rigidity, while the tert-butyl group enhances steric bulk. Such compounds are often soluble in ethanol and used in catalysis or as intermediates . Comparison: The saturated pyrrolidinium ring in the target compound may offer better solubility in non-aromatic solvents compared to aromatic pyridinium analogs.
1-Methyl-4,4′-bipyridinium iodide ():
- Substituents: Bipyridyl backbone with a methyl group.
- Properties: Extended conjugation in the bipyridyl system enhances electronic delocalization, making it useful in redox-active applications. The iodide counterion facilitates ionic conductivity .
- Comparison: The lack of aromaticity in 1,1-di-tert-butylpyrrolidin-1-ium iodide may limit its use in redox systems but improve stability under harsh conditions.
Physicochemical Properties
Table 1: Comparative Data for Quaternary Ammonium Iodides
Key Observations:
- Thermal Stability : Bulky tert-butyl groups in the target compound likely enhance thermal stability compared to methyl or propyl substituents .
- Solubility : Pyrrolidinium iodides generally exhibit better solubility in polar aprotic solvents than pyridinium analogs due to reduced aromaticity .
- Ionic Conductivity : Pyridinium iodides with conjugated systems (e.g., bipyridyl) show higher ionic conductivity, whereas steric hindrance in pyrrolidinium derivatives may limit this property .
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